6-Nitrobenzene-1,2,4-triol
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Overview
Description
6-Nitrobenzene-1,2,4-triol is an aromatic compound characterized by a benzene ring substituted with three hydroxyl groups and one nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzene-1,2,4-triol typically involves nitration and hydroxylation reactions. One common method starts with benzene, which undergoes nitration to introduce the nitro group. This is followed by hydroxylation to add the hydroxyl groups at the desired positions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as iron or copper for hydroxylation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Nitrobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and hydroxyl groups influence the reactivity and orientation of the benzene ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 6-amino-1,2,4-trihydroxybenzene.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6-Nitrobenzene-1,2,4-triol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex aromatic compounds.
Medicine: Potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Nitrobenzene-1,2,4-triol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds and interact with various biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Benzene-1,2,4-triol: Lacks the nitro group, making it less reactive in redox reactions.
6-Amino-1,2,4-trihydroxybenzene: Formed by the reduction of 6-Nitrobenzene-1,2,4-triol, with different chemical properties and applications.
2,4-Dinitrophenol: Contains two nitro groups, leading to different reactivity and toxicity profiles
Uniqueness: Its ability to undergo various chemical reactions and its antimicrobial properties make it a valuable compound in research and industry .
Properties
CAS No. |
136439-84-4 |
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Molecular Formula |
C6H5NO5 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
6-nitrobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5NO5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,8-10H |
InChI Key |
JJDDICKAEJXRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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